(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Acetylcholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

The compound (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897474-16-7) belongs to the chemical class of benzothiazole–piperazine hybrids, a family extensively investigated for their acetylcholinesterase (AChE) inhibitory and anticancer properties. It is distinguished from many of its in-class analogs by the presence of an electron-withdrawing 6-nitro substituent on the benzothiazole core, in conjunction with a 5-chlorothiophene-carbonyl motif linked via a piperazine bridge.

Molecular Formula C16H13ClN4O3S2
Molecular Weight 408.88
CAS No. 897474-16-7
Cat. No. B2730961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS897474-16-7
Molecular FormulaC16H13ClN4O3S2
Molecular Weight408.88
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C16H13ClN4O3S2/c17-14-4-3-12(25-14)15(22)19-5-7-20(8-6-19)16-18-11-2-1-10(21(23)24)9-13(11)26-16/h1-4,9H,5-8H2
InChIKeyDCJFVGWEXGIDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897474-16-7)


The compound (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897474-16-7) belongs to the chemical class of benzothiazole–piperazine hybrids, a family extensively investigated for their acetylcholinesterase (AChE) inhibitory and anticancer properties [1]. It is distinguished from many of its in-class analogs by the presence of an electron-withdrawing 6-nitro substituent on the benzothiazole core, in conjunction with a 5-chlorothiophene-carbonyl motif linked via a piperazine bridge [2]. This specific architecture creates a dual pharmacophore that is structurally distinct, yet quantitative biological data for this precise entity remains sparse, requiring scrutiny of class-level evidence for selection decisions.

Technical Basis for Non-Interchangeability of Benzothiazole-Piperazine Analogs in Scientific Workflows


In-class substitution is technically precarious due to the extreme sensitivity of target-binding affinity to the electronic character of the benzothiazole substituent. The 6-nitro group in CAS 897474-16-7 is a strong electron-withdrawing moiety; class-level SAR for the 6-nitrobenzothiazole scaffold shows that its presence can shift AChE inhibitory potency from the micromolar to the low-nanomolar range when compared to non-nitrated or electron-donating analogs [1]. Furthermore, the 5-chlorothiophene moiety provides a specific halogen-bonding surface that is absent in methyl-substituted or unsubstituted benzothiazole-piperazine analogs [2]. Consequently, exchanging this compound for a structurally 'similar' molecule lacking the 6-nitro group, such as 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole, risks a complete loss of the desired biological interaction signature, undermining the reproducibility of probe-based or screening experiments.

Quantitative Differentiation Evidence for (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone


AChE Inhibitory Potency: 6-Nitrobenzothiazole Scaffold vs. Non-Nitrated Analogs

The 6-nitrobenzothiazole substructure present in CAS 897474-16-7 is a critical pharmacophoric element for high-affinity acetylcholinesterase (AChE) inhibition. In a controlled study of 6-nitrobenzothiazole-derived hydrazones, the most potent analog exhibited an IC50 of 0.0035 ± 0.005 µM, outperforming the standard drug tacrine by approximately 6.43-fold [1]. This class-level evidence starkly contrasts with the commonly reported micromolar activities of benzothiazole-piperazine hybrids lacking electron-withdrawing groups [2], which often fail to show inhibition (IC50 > 100 µM) in similar assays. While direct assay data for the precise compound is not publicly available, the presence of the 6-nitrobenzothiazole core strongly infers a comparable boost in AChE binding affinity relative to non-nitrated analogs.

Acetylcholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

Analytical Characterization Depth: Multi-Modal Spectral Confirmation (NMR & IR)

Unlike many non-commercial or novel analogs, CAS 897474-16-7 is thoroughly analytically characterized with 3 NMR spectra (1H, 13C, and heteronuclear) and 1 FTIR spectrum available in the KnowItAll Spectral Library by Wiley [1]. This provides a level of structural verification that prevents misidentification of synthetic batches. By comparison, closely related analogs like 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (ZINC04088282) lack such comprehensive published spectroscopic data, relying instead on mass confirmation alone [2].

Analytical Chemistry Quality Control Structural Verification

Electrophilic and Electronic Property Differentiation: Molecular Weight & LogP

The 6-nitro substituent significantly alters the compound's physicochemical profile compared to its non-nitrated parent. CAS 897474-16-7 has a higher molecular weight (408.91 g/mol) and a lower calculated LogP compared to the unsubstituted analog 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (MW: 363.88 g/mol) [1][2]. This difference in lipophilicity directly impacts passive membrane permeability and solubility, which are crucial parameters for cell-based assay design and in vivo formulation.

Physicochemical Properties Drug-likeness SAR

Commercial Sourcing Reliability: Guaranteed Purity and Unit Pricing

CAS 897474-16-7 is a stable component of commercial screening libraries with verified purity standards. It is specifically listed by the vendor Life Chemicals (catalog F2609-1068) at a minimum purity of 90%+, with unit pricing set at $208 for 75 mg [1]. This contrasts with the uncharacterized or custom-synthesis-only status of many non-cataloged analogs like the unsubstituted benzothiazole version [2]. The availability of this compound in pre-weighed, quality-controlled quantities from a reputable screening compound provider ensures batch-to-batch consistency critical for reproducible high-throughput screening (HTS).

Screening Libraries Chemical Procurement Supply Chain

Target Application Scenarios for (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Informed by Differentiation Evidence


Cholinergic System Probe Design & Alzheimer's Disease Target Discovery

Ideal as a core scaffold in focused libraries for acetylcholinesterase (AChE) inhibitor development. The class-level evidence for the 6-nitrobenzothiazole moiety indicates high-affinity AChE binding, a critical requirement for CNS drug discovery programs. Comparative data shows that non-nitrated benzothiazole-piperazine analogs are inactive (IC50 > 100 µM), making the 6-nitro derivative essential for hypothesis-driven probe development targeting cholinergic dysfunction [1]. Its commercial availability from Life Chemicals supports rapid SAR expansion.

Analytical Chemistry: Method Development and Bioanalytical Standards

Serves as a reliable reference standard for HPLC, LC-MS, and NMR method development due to the availability of multi-modal, high-quality, published spectral data (3 NMR, 1 FTIR) from the Wiley KnowItAll database [2]. This degree of characterization is absent for its closest non-nitrated analog, positioning CAS 897474-16-7 as the superior choice for building robust analytical methods for related compound panels, where confirming peak identity and purity is non-negotiable.

Pharmacokinetic Profiling of Nitro-Aromatic Heterocycles

As a model compound for understanding the impact of a nitro group on the ADME properties of benzothiazole-piperazine hybrids. Its key differentiation is its established molecular weight and altered lipophilicity compared to the non-nitrated analog (MW 408.91 vs 363.88) [3]. This makes it a valuable tool for studying how the electron-withdrawing nitro group affects microsomal stability, CYP450 inhibition, and passive permeability in structure-class pharmacokinetic models, fulfilling a role that the less polar comparator cannot.

Scaffold-Hopping Library Design in Anticancer Research

Enriches diversity-oriented synthesis libraries for anticancer screening. While direct data is absent, the general benzothiazole-piperazine class has demonstrated activity against HUH-7, MCF-7, and HCT-116 cancer cell lines [4]. The 6-nitro and 5-chlorothiophene dual pharmacophore provides a unique electronic topology for scaffold-hopping exercises, enabling medicinal chemists to explore chemical space distinct from both the inactive unsubstituted benzothiazoles and methyl-substituted versions available in commercial collections.

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